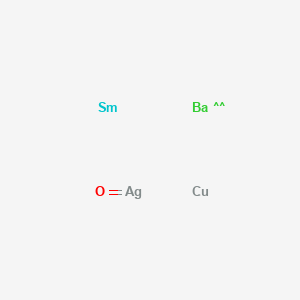![molecular formula C10H4O4 B14298797 [1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone CAS No. 113613-80-2](/img/structure/B14298797.png)
[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone: is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene derivatives with suitable dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes and ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at the allylic positions.
Common Reagents and Conditions
Oxidation: Ozone (O₃) is commonly used for ozonolysis, leading to the formation of aldehydes and ketones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the allylic positions.
Major Products
Ozonolysis: Produces a mixture of aldehydes and ketones.
Reduction: Produces alcohols.
Substitution: Produces brominated derivatives.
Scientific Research Applications
[1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclopent-3-en-1-ylidene)]-2,2’,5,5’-tetrone involves its interaction with molecular targets through its reactive functional groups. The compound can participate in cycloaddition reactions, forming new cyclic structures that can interact with biological molecules or materials . The pathways involved include:
Cycloaddition: Formation of new rings through Diels-Alder reactions.
Oxidation and Reduction: Modulation of redox states in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi(cycloprop-2-en-1-ylidene): Similar bicyclic structure but with smaller rings.
Cyclopent-3-en-1-ol: Contains a single cyclopentene ring with a hydroxyl group.
1,4-Dioxine: Contains oxygen atoms in the ring structure, leading to different reactivity.
Properties
CAS No. |
113613-80-2 |
|---|---|
Molecular Formula |
C10H4O4 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-(2,5-dioxocyclopent-3-en-1-ylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C10H4O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H |
InChI Key |
MJTUIXHNFYGXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C2C(=O)C=CC2=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


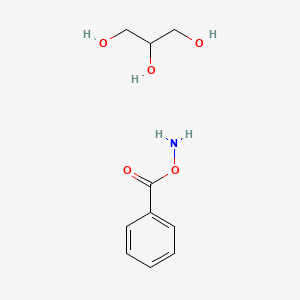
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)
![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
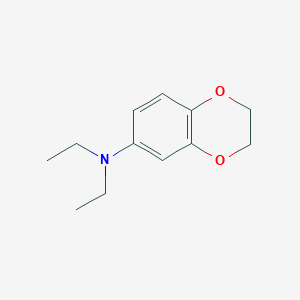
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-](/img/structure/B14298767.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
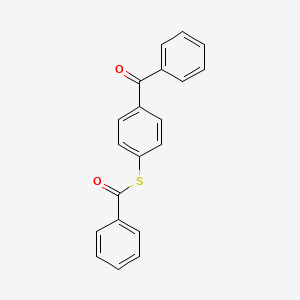
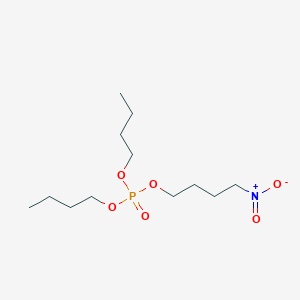
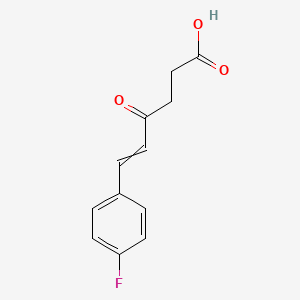
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
